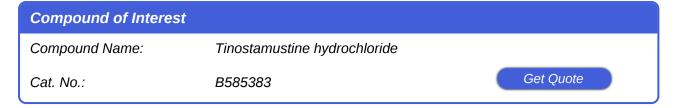


# EDO-S101 (Tinostamustine): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis of the First-in-Class Alkylating Histone Deacetylase Inhibitor (HDACi) Fusion Molecule

#### **Abstract**

EDO-S101, also known as Tinostamustine, is a novel, first-in-class small molecule that represents a significant advancement in the field of oncology. It is a fusion molecule engineered to combine the functionalities of two distinct and potent anticancer agents: the DNA alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat (SAHA).[1][2] This unique bifunctional design allows EDO-S101 to simultaneously induce DNA damage and inhibit the cellular DNA repair machinery, leading to potent cytotoxic effects in various cancer models.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to EDO-S101, intended for researchers, scientists, and professionals in drug development.

## **Chemical Structure and Physicochemical Properties**

EDO-S101 is chemically identified as 5-[bis(2-chloroethyl)amino]-N-hydroxy-1-methyl-1H-benzimidazole-2-heptanamide.[1] Its structure incorporates the core of bendamustine, an alkylating agent, with a linker attached to a hydroxamic acid group, the pharmacophore responsible for HDAC inhibition, derived from vorinostat.



Table 1: Chemical and Physicochemical Properties of

**EDO-S101** 

Property	Value	Reference(s)
IUPAC Name	7-[5-[bis(2- chloroethyl)amino]-1- methylbenzimidazol-2-yl]-N- hydroxyheptanamide	[2]
Synonyms	Tinostamustine, EDO-S 101, EDO-S-101	[1]
CAS Number	1236199-60-2	[1]
Molecular Formula	C19H28Cl2N4O2	[1]
Molecular Weight	415.4 g/mol	[1][2]
Appearance	Crystalline solid	[5]
Solubility	DMSO: 14 mg/mL (33.7 mM), Ethanol: 2 mg/mL, Water: Insoluble	[6]
SMILES	CN1C2=C(C=C(C=C2)N(CCCI )CCCI)N=C1CCCCCCC(=O)N O	[1]
InChI Key	GISXTRIGVCKQBX- UHFFFAOYSA-N	[1]

# **Pharmacological Properties and Mechanism of Action**

EDO-S101's innovative design results in a dual mechanism of action that creates a powerful synergistic antitumor effect.

# **DNA Alkylation**



The bendamustine moiety of EDO-S101 functions as an alkylating agent. It forms covalent bonds with electron-rich nucleophilic groups in DNA, leading to the formation of DNA crosslinks and double-strand breaks.[5][7] This damage disrupts DNA replication and transcription, ultimately triggering apoptotic cell death.[8]

#### **Histone Deacetylase (HDAC) Inhibition**

The vorinostat-derived component of EDO-S101 is a potent pan-HDAC inhibitor, targeting both class I and class II HDAC enzymes.[6][9] HDACs play a crucial role in chromatin remodeling by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure that restricts access for DNA repair proteins. By inhibiting HDACs, EDO-S101 promotes histone hyperacetylation, resulting in a more relaxed or "open" chromatin state.[4] This not only enhances the accessibility of DNA to the alkylating effects of the bendamustine moiety but also impairs the cell's ability to repair the induced DNA damage.[3][10]

Table 2: In Vitro Inhibitory Activity of EDO-S101

Target	IC <sub>50</sub> (nM)	Reference(s)
HDAC1	9	[6]
HDAC2	9	[6]
HDAC3	25	[6]
HDAC6	6	[6]
HDAC8	107	[6]
HDAC10	72	[6]

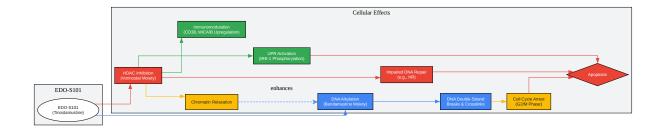
### Synergistic Effects and Downstream Signaling

The concurrent actions of DNA alkylation and HDAC inhibition lead to a cascade of cellular events that are highly cytotoxic to cancer cells.

• Enhanced DNA Damage and Impaired Repair: The HDACi-mediated chromatin relaxation makes the DNA more vulnerable to alkylation, while simultaneously hindering the recruitment of DNA repair proteins like RAD51 to the sites of damage.[4]



- Cell Cycle Arrest: EDO-S101 has been shown to induce cell cycle arrest, particularly in the G2-M phase, preventing cancer cells from progressing through cell division.[11]
- Induction of Apoptosis: The overwhelming DNA damage and cellular stress trigger the intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of PARP.[7]
- Unfolded Protein Response (UPR): EDO-S101 is a strong inducer of the unfolded protein response (UPR) by activating key proteins such as IRE-1.[6][7] This leads to endoplasmic reticulum (ER) stress, which can further contribute to apoptosis.
- Immunomodulatory Effects: EDO-S101 has been shown to upregulate the expression of CD38 and NKG2D ligands (MICA and MICB) on myeloma cells, potentially enhancing the efficacy of immunotherapies like the anti-CD38 monoclonal antibody daratumumab.[9][12]



Click to download full resolution via product page

Fig. 1: Mechanism of Action of EDO-S101.

# **Preclinical and Clinical Findings**



EDO-S101 has demonstrated significant antitumor activity in a wide range of preclinical models, including multiple myeloma, glioblastoma, and various solid tumors.

# In Vitro Cytotoxicity

EDO-S101 exhibits potent cytotoxic effects against various cancer cell lines, including those resistant to conventional chemotherapies.

Table 3: In Vitro Cytotoxicity of EDO-S101 in Multiple

**Mveloma (MM) Cell Lines** 

Cell Line	p53 Status	Melphalan Resistance	IC <sub>50</sub> (μΜ)	Reference(s)
MM.1S	Wild Type	Sensitive	1.6 - 4.8	[4][13]
MM.1R	Wild Type	Resistant	1.6 - 4.8	[13]
RPMI-8226	Mutant	Sensitive	1.6 - 4.8	[4][13]
U266	Mutant	Sensitive	1.6 - 4.8	[4][13]
RPMI-LR5	Mutant	Resistant	1.6 - 4.8	[13]
U266-LR7	Mutant	Resistant	1.6 - 4.8	[13]

### In Vivo Efficacy

In animal models, EDO-S101 has shown superior antitumor activity compared to its individual components or standard-of-care agents. In a murine plasmacytoma model, EDO-S101 significantly delayed tumor growth and prolonged survival.[14] Furthermore, it has demonstrated efficacy in models of glioblastoma, showing synergistic effects with radiotherapy. [1]

#### **Clinical Development**

Based on its promising preclinical profile, EDO-S101 has advanced into clinical trials for patients with advanced solid tumors and hematological malignancies.[15][16] A Phase 1/2 study (NCT03345485) has been initiated to evaluate the safety, pharmacokinetics, and efficacy of tinostamustine in these patient populations.[15]



## **Experimental Protocols Overview**

The following provides a general overview of the methodologies employed in the preclinical evaluation of EDO-S101. For detailed, step-by-step protocols, it is imperative to consult the original research publications.

#### **Cell Viability Assays**

- Method: MTT or similar colorimetric assays are typically used.
- Procedure: Cancer cell lines are seeded in 96-well plates and treated with a range of EDO-S101 concentrations for a specified duration (e.g., 48-72 hours). The viability is then assessed by measuring the absorbance of the converted formazan product. IC<sub>50</sub> values are calculated from the dose-response curves.[14]

#### **Western Blotting**

- Purpose: To analyze the expression and post-translational modifications of proteins involved in DNA damage response, apoptosis, and HDAC inhibition.
- General Protocol: Cells are treated with EDO-S101, lysed, and protein concentrations are
  determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a
  membrane, and probed with primary antibodies against targets such as acetylated histones,
  yH2AX (a marker of DNA double-strand breaks), and cleaved PARP.[4]

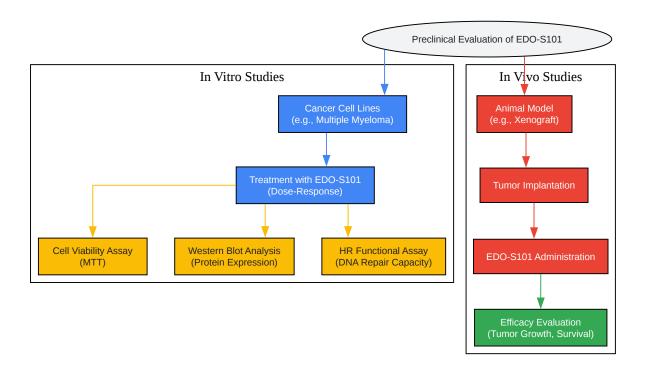
#### **Homologous Recombination (HR) Functional Assay**

- Method: A reporter-based assay is used to quantify the efficiency of HR-mediated DNA repair.
- Procedure: Cell lines containing a GFP reporter cassette are transfected with an I-Scel
  endonuclease-expressing plasmid to induce a specific double-strand break. The repair of this
  break by HR reconstitutes a functional GFP gene. The percentage of GFP-positive cells is
  measured by flow cytometry to determine HR efficiency in the presence or absence of EDOS101.[11]

#### **Animal Models**



- Models: Subcutaneous xenograft models in immunodeficient mice (e.g., CB17-SCID) are commonly used.[11] Orthotopic models have also been employed for diseases like glioblastoma.[1]
- General Protocol: Tumor cells are implanted into the mice. Once tumors are established, animals are randomized to receive vehicle control or EDO-S101 at a specified dose and schedule. Tumor volume and overall survival are monitored.[11][14]



Click to download full resolution via product page

Fig. 2: General Experimental Workflow.

#### Conclusion

EDO-S101 (Tinostamustine) is a promising, first-in-class anticancer agent with a unique dual mechanism of action that combines DNA alkylation and histone deacetylase inhibition. Its ability to simultaneously inflict DNA damage and suppress repair pathways provides a strong



rationale for its continued development. Preclinical data have consistently demonstrated its potent and broad-spectrum antitumor activity, both as a single agent and in combination with other therapies. The ongoing clinical investigations will be crucial in defining the therapeutic potential of EDO-S101 in patients with advanced cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor
  effects and is synergistic with radiotherapy in preclinical models of glioblastoma PMC
  [pmc.ncbi.nlm.nih.gov]
- 2. Tinostamustine | C19H28Cl2N4O2 | CID 46836227 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EDO-S101: First alkylating HDAC inhibitor works in synergy with proteasome inhibitors for MM [multiplemyelomahub.com]
- 4. Preclinical anti-myeloma activity of EDO-S101, a new bendamustine-derived molecule with added HDACi activity, through potent DNA damage induction and impairment of DNA repair PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The first-in-class alkylating HDAC inhibitor EDO-S101 is highly synergistic with proteasome inhibition against multiple myeloma through activation of multiple pathways -PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. sparkcures.com [sparkcures.com]
- 11. Preclinical anti-myeloma activity of EDO-S101, a new bendamustine-derived molecule with added HDACi activity, through potent DNA damage induction and impairment of DNA repair PMC [pmc.ncbi.nlm.nih.gov]



- 12. Tinostamustine (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. | BioWorld [bioworld.com]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. Mundipharma EDO initiates Phase I/II oncology trial of tinostamustine in US Clinical Trials Arena [clinicaltrialsarena.com]
- To cite this document: BenchChem. [EDO-S101 (Tinostamustine): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585383#edo-s101-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com